![molecular formula C22H16ClN5O2S B251192 5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furancarboxamide](/img/structure/B251192.png)
5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furancarboxamide
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Overview
Description
5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furancarboxamide is a novel compound that has shown promising results in scientific research.
Scientific Research Applications
Antimicrobial Properties
Compounds related to 5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furancarboxamide have been studied for their antimicrobial properties. For instance, derivatives bearing pyrazole and various substituents were synthesized and exhibited significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as against fungi like Aspergillus niger (Reddy et al., 2010). Similarly, triazolothiadiazoles and triazolothiadiazines containing various moieties have demonstrated notable antibacterial and insecticidal activities (Holla et al., 2006). These studies highlight the potential of such compounds in developing new antimicrobial agents.
Antitumor Activity
Some derivatives of 5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furancarboxamide have been investigated for their antitumor properties. A study synthesized and screened various derivatives for their antitumor activity, identifying compounds with pronounced selective antitumor effects (І. І. Мирко et al., 2021). This suggests the potential of these compounds in cancer research and therapy.
Antioxidant Properties
Triazolo-thiadiazoles, related to the specified compound, have been evaluated for their antioxidant properties. A study reported that such derivatives exhibited potent antioxidant activity, suggesting their utility in oxidative stress-related conditions (Sunil et al., 2010).
Bioactivity and Synthesis
The synthesis and bioactivity of triazolothiadiazole and triazolothiadiazine derivatives have been extensively researched. These compounds, due to their structural properties, have been explored for various bioactivities, including as kinesin Eg5 and HIV inhibitors (Khan et al., 2014). The diversity in their biological activities makes them a focus of ongoing research in medicinal chemistry.
properties
Molecular Formula |
C22H16ClN5O2S |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H16ClN5O2S/c1-12-6-7-15(21-27-28-13(2)25-26-22(28)31-21)11-17(12)24-20(29)19-9-8-18(30-19)14-4-3-5-16(23)10-14/h3-11H,1-2H3,(H,24,29) |
InChI Key |
ACNKWXDVXVEMDQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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